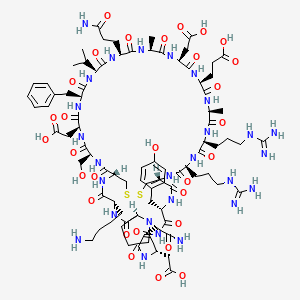

Mibenratide

Description

Properties

CAS No. |

1239011-83-6 |

|---|---|

Molecular Formula |

C87H129N27O30S2 |

Molecular Weight |

2097.3 g/mol |

IUPAC Name |

3-[(1R,4S,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R,40S,43S,49S,52S,55S)-40-(4-aminobutyl)-52-(2-amino-2-oxoethyl)-22-(3-amino-3-oxopropyl)-28-benzyl-4,7-bis(3-carbamimidamidopropyl)-16,31,49-tris(carboxymethyl)-34-(hydroxymethyl)-55-[(4-hydroxyphenyl)methyl]-10,19-dimethyl-3,6,9,12,15,18,21,24,27,30,33,36,39,42,48,51,54,57-octadecaoxo-25-propan-2-yl-59,60-dithia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,47,50,53,56-octadecazatricyclo[35.20.4.043,47]henhexacontan-13-yl]propanoic acid |

InChI |

InChI=1S/C87H129N27O30S2/c1-40(2)67-84(143)103-49(23-25-61(89)117)70(129)98-42(4)69(128)104-54(34-64(121)122)77(136)101-50(24-26-63(119)120)71(130)97-41(3)68(127)99-47(16-10-28-95-86(91)92)72(131)100-48(17-11-29-96-87(93)94)74(133)111-58-38-145-146-39-59(82(141)110-57(37-115)80(139)108-55(35-65(123)124)78(137)105-52(79(138)113-67)31-43-13-6-5-7-14-43)112-73(132)46(15-8-9-27-88)102-83(142)60-18-12-30-114(60)85(144)56(36-66(125)126)109-76(135)53(33-62(90)118)107-75(134)51(106-81(58)140)32-44-19-21-45(116)22-20-44/h5-7,13-14,19-22,40-42,46-60,67,115-116H,8-12,15-18,23-39,88H2,1-4H3,(H2,89,117)(H2,90,118)(H,97,130)(H,98,129)(H,99,127)(H,100,131)(H,101,136)(H,102,142)(H,103,143)(H,104,128)(H,105,137)(H,106,140)(H,107,134)(H,108,139)(H,109,135)(H,110,141)(H,111,133)(H,112,132)(H,113,138)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H4,91,92,95)(H4,93,94,96)/t41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,67-/m0/s1 |

InChI Key |

CQXYENUJCPYPTI-LZUXSVOASA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CC(=O)O)C)CCC(=O)N)C(C)C)CC3=CC=CC=C3)CC(=O)O)CO)NC(=O)[C@@H](NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC5=CC=C(C=C5)O)CC(=O)N)CC(=O)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CC(=O)O)C)CCC(=O)N)C(C)C)CC3=CC=CC=C3)CC(=O)O)CO)NC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC5=CC=C(C=C5)O)CC(=O)N)CC(=O)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

Mifepristone's Mechanism of Action on Progesterone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mifepristone (also known as RU-486) is a synthetic steroid that functions as a potent progesterone receptor (PR) antagonist.[1][2] Its discovery and clinical application have been pivotal in reproductive health and have opened avenues for research in various progesterone-dependent conditions. This guide provides an in-depth examination of the molecular mechanisms through which mifepristone exerts its effects on progesterone receptors, intended for an audience engaged in scientific research and pharmaceutical development.

Core Mechanism: Competitive Antagonism and Partial Agonism

Mifepristone's primary mechanism of action is its function as a competitive antagonist at progesterone receptor sites.[3] It binds with a high affinity to both major isoforms of the progesterone receptor, PR-A and PR-B, thereby blocking the endogenous ligand, progesterone, from binding and activating the receptor.[4][5] This high binding affinity is a key feature of its molecular action.[1][6]

Upon binding, mifepristone induces a distinct conformational change in the ligand-binding domain of the progesterone receptor.[1][6] This altered conformation is crucial as it dictates the subsequent interactions of the receptor with other proteins. Unlike progesterone, which promotes the recruitment of coactivators to initiate gene transcription, the mifepristone-bound receptor complex preferentially recruits corepressors.[4][5] This action renders the receptor transcriptionally inactive, effectively silencing the genes that are normally activated by progesterone.[4][5]

However, mifepristone is not a pure antagonist; it also exhibits partial agonist activity.[1][7] This duality arises from its ability to also recruit certain coactivators, albeit less efficiently than progesterone.[8] The balance between its antagonist and agonist effects can be influenced by several factors, including the specific cellular context, the ratio of PR-A to PR-B isoforms in the tissue, and the presence of other signaling pathways.[1][6][8]

Signaling Pathways: Progesterone vs. Mifepristone

The binding of a ligand to the progesterone receptor initiates a cascade of molecular events that regulate gene expression. The nature of the ligand—agonist or antagonist—determines the ultimate transcriptional outcome.

Caption: Agonist-induced progesterone receptor signaling pathway.

When progesterone binds to its receptor, it causes the dissociation of heat shock proteins, leading to receptor dimerization and translocation into the nucleus. This complex then binds to progesterone response elements (PREs) on the DNA and recruits coactivators, initiating the transcription of target genes essential for maintaining pregnancy.[9]

In contrast, mifepristone disrupts this pathway.

Caption: Mifepristone-induced progesterone receptor signaling blockade.

By binding to the PR, mifepristone also causes HSP dissociation and dimerization.[8] However, the resulting conformational change leads to the recruitment of corepressors like NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors) to the PRE.[10] This complex actively represses gene transcription, leading to effects such as the breakdown of the uterine lining (decidual breakdown).[4][5]

Quantitative Data Summary

Mifepristone's interaction with steroid receptors has been quantified in various studies. It exhibits a particularly high affinity for both the progesterone and glucocorticoid receptors.

| Parameter | Receptor | Value | Species | Reference |

| IC50 | Progesterone Receptor (PR) | 0.025 nM | Human | [9] |

| IC50 | Glucocorticoid Receptor (GR) | 2.6 nM | Human | [11] |

| IC50 | Androgen Receptor (AR) | 10 nM | Human | [9] |

| Relative Binding Affinity | Progesterone Receptor (PR) | Higher than progesterone | In vitro | |

| Relative Binding Affinity | Glucocorticoid Receptor (GR) | Higher than dexamethasone | In vitro |

IC50 (half maximal inhibitory concentration) values indicate the concentration of mifepristone required to inhibit 50% of the receptor's activity.

Experimental Protocols

The characterization of mifepristone's activity relies on established experimental methodologies.

This assay is used to determine the binding affinity of mifepristone for the progesterone receptor.

-

Preparation of Receptor Source: A cell line expressing the human progesterone receptor (e.g., T47D breast cancer cells) is cultured. The cells are harvested and homogenized to prepare a cytosol fraction containing the PR.

-

Incubation: The cytosol is incubated with a constant concentration of a radiolabeled progestin (e.g., [³H]promegestone/R5020) and varying concentrations of unlabeled mifepristone.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically using methods like dextran-coated charcoal or gel filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the mifepristone concentration. The IC50 value is determined from this curve, which represents the concentration of mifepristone that displaces 50% of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This assay measures the functional consequence of mifepristone binding—its ability to antagonize or partially activate gene transcription.

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa or COS-7) is co-transfected with two plasmids:

-

An expression vector for the human progesterone receptor (PR-A or PR-B).

-

A reporter plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Treatment: The transfected cells are treated with:

-

Vehicle control (e.g., ethanol).

-

Progesterone (agonist control).

-

Mifepristone alone (to test for agonist activity).

-

Progesterone in combination with increasing concentrations of mifepristone (to test for antagonist activity).

-

-

Cell Lysis and Assay: After an incubation period (typically 24-48 hours), the cells are lysed. The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The reporter activity is normalized to a control for transfection efficiency (e.g., total protein concentration or a co-transfected control reporter). The results are expressed as a percentage of the maximal response induced by progesterone. This allows for the determination of mifepristone's efficacy as an antagonist (IC50) and its potential partial agonist activity.

Caption: Workflow for a reporter gene assay to assess mifepristone activity.

Conclusion

Mifepristone's mechanism of action on the progesterone receptor is a complex interplay of competitive binding, induction of a unique receptor conformation, and subsequent modulation of coregulator recruitment. This leads to a potent antagonist effect, effectively blocking progesterone-mediated gene transcription, while also displaying context-dependent partial agonist properties. A thorough understanding of these molecular details is essential for the ongoing development of selective progesterone receptor modulators (SPRMs) and for exploring the full therapeutic potential of mifepristone in various clinical settings beyond its current applications.

References

- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. RU 486 (mifepristone). A short overview of its mechanisms of action and clinical uses at the end of 1996 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pnas.org [pnas.org]

- 9. Direct Effects of Mifepristone on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

Mifepristone as a Glucocorticoid Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid that exhibits potent antagonist activity at the glucocorticoid receptor (GR) in addition to its well-known anti-progestogenic effects.[1][2][3] This dual activity has led to its investigation and clinical use in conditions characterized by excess glucocorticoid activity, most notably Cushing's syndrome. This technical guide provides an in-depth overview of mifepristone's mechanism of action as a GR antagonist, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action

Mifepristone functions as a competitive antagonist of the glucocorticoid receptor.[2][4] It binds with high affinity to the ligand-binding domain of the cytosolic GR, preventing the binding of endogenous glucocorticoids such as cortisol.[5] This antagonism occurs at the intracellular level. While mifepristone does not prevent the translocation of the GR to the nucleus, the resulting mifepristone-GR complex is transcriptionally inactive, failing to recruit the necessary coactivators for gene expression.[5] At higher doses, mifepristone effectively blocks the downstream effects of cortisol.[2] It is important to note that mifepristone has a higher affinity for the glucocorticoid II receptor (GR) than the glucocorticoid I receptor (mineralocorticoid receptor).[2]

Signaling Pathway of Glucocorticoid Receptor and Mifepristone Antagonism

The following diagram illustrates the normal signaling pathway of the glucocorticoid receptor and the mechanism of mifepristone antagonism.

References

- 1. researchgate.net [researchgate.net]

- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]

The Glucocorticoid Receptor Antagonist Mifepristone: An In-depth Technical Guide on its Effects on the Hypothalamic-Pituitary-Adrenal Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of mifepristone (RU-486) on the Hypothalamic-Pituitary-Adrenal (HPA) axis. It details the molecule's mechanism of action, summarizes quantitative data from key clinical and preclinical studies, outlines experimental protocols, and presents visual diagrams of the underlying biological pathways and experimental designs.

Mechanism of Action

Mifepristone is a synthetic steroid that functions as a potent competitive antagonist at the glucocorticoid receptor (GR) and the progesterone receptor (PR).[1][2] Its high affinity for the GR, particularly the GRα isoform, is approximately 18 times greater than that of endogenous cortisol.[3][4]

The primary mechanism of mifepristone's effect on the HPA axis is the blockade of the negative feedback loop mediated by cortisol.[5] Under normal physiological conditions, cortisol binds to GRs in the hypothalamus and the anterior pituitary gland, which inhibits the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively.[6] By competitively binding to these GRs without activating them, mifepristone prevents cortisol from exerting its inhibitory effects.[2][3] This disinhibition of the HPA axis leads to a compensatory, dose-dependent increase in the levels of both plasma ACTH and cortisol.[4][5][7]

Despite elevating circulating cortisol levels, mifepristone effectively blocks the peripheral and central actions of cortisol, which is the basis for its therapeutic use in conditions of cortisol excess, such as Cushing's syndrome.[1][8] Monitoring of patients on mifepristone must therefore rely on clinical assessment rather than cortisol levels, as the latter will be elevated as a direct consequence of the drug's mechanism.[1][9]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the HPA axis feedback loop and the impact of mifepristone.

Caption: Mifepristone blocks cortisol's negative feedback at the GR.

Caption: Dose-dependent effect of mifepristone on the HPA axis.

Quantitative Data on HPA Axis Modulation

Mifepristone's impact on HPA axis hormones has been quantified in various populations. The following tables summarize key findings.

Table 1: Effects of Mifepristone in Normocortisolemic Adults with Psychotic Depression (Data from a pooled analysis of five placebo-controlled, phase 3 studies)[5]

| Treatment Group (7 days) | N | Mean Change in ACTH (pg/mL) | Mean Change in Serum Cortisol (µg/dL) |

| Placebo | 627 | Not reported | No significant change |

| Mifepristone 300 mg/day | 110 | Significant, dose-dependent increase | Significant, dose-dependent increase |

| Mifepristone 600 mg/day | 471 | Significant, dose-dependent increase | Significant, dose-dependent increase |

| Mifepristone 1200 mg/day | 252 | Significant, dose-dependent increase | Significant, dose-dependent increase |

Table 2: Effects of Mifepristone in Patients with Bipolar Disorder and Schizophrenia (Data from a randomized, placebo-controlled trial)[10]

| Parameter | Treatment Group | Baseline | Day +7 of Treatment | Day +21 (14 days post-treatment) | p-value |

| Afternoon Cortisol (nmol/L x min) | Mifepristone (600 mg/day) | (Baseline Value) | Increase: +60,434 | Decrease: -4,054 (from baseline) | <0.0001 (Day +7 vs Baseline) |

| p=0.028 (Day +21 vs Baseline) | |||||

| Afternoon Cortisol (nmol/L x min) | Placebo | (Baseline Value) | No significant change | No significant change | N/A |

Table 3: Effects of Mifepristone in Term Pregnancy (Data from a randomized, placebo-controlled ancillary study)[11][12]

| Treatment Group (single dose) | N | Basal Plasma Cortisol (ng/mL) | Plasma Cortisol at Delivery (ng/mL) | Change from Baseline | p-value (vs Basal) |

| Mifepristone (200 mg) | 11 | 156.8 +/- 17.7 | 332.6 +/- 48.5 | +175.8 | 0.008 |

| Placebo | 13 | 166.6 +/- 34.3 | 342.4 +/- 46.4 | +175.8 | 0.003 |

| Note: A significant elevation of plasma cortisol was observed within 18 hours in the mifepristone group compared to placebo, while plasma CRH and ACTH were unaffected in this specific study population.[11][12] |

Table 4: Dose Titration and HPA Axis Recovery in Secondary Adrenal Insufficiency (Data from a case report)[4]

| Time Since Mifepristone Initiation | Mifepristone Dose | Plasma ACTH (pg/mL) | Serum Cortisol (µg/dL) |

| Baseline | 0 mg/day | <5 | <1 |

| 4 months | Titrating up to 600 mg/day | 74 (Supranormal) | 4.8 |

| 8 months | Tapering off | 44 | 12.3 |

| 16 months post-discontinuation | 0 mg/day | 28 | 16.5 |

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. Below are summaries of protocols from key cited studies.

Clinical Trial in Cushing's Syndrome (SEISMIC Study)

-

Objective: To evaluate the safety and efficacy of mifepristone in endogenous Cushing's syndrome (CS).[8]

-

Study Design: A 24-week, multicenter, open-label trial.[8]

-

Participants: 50 adults with endogenous CS and type 2 diabetes mellitus, impaired glucose tolerance, or hypertension, who had failed or were not candidates for surgery.[8]

-

Intervention:

-

Starting Dose: Mifepristone 300 mg administered as a single daily oral dose.[8]

-

Dose Titration: Dose could be increased based on clinical assessment to 600 mg/day at day 14, 900 mg/day at week 6, and a maximum of 1200 mg/day at week 10.[8]

-

Dose Adjustment Criteria: Dose interruption and reduction were specified for adverse events like adrenal insufficiency, severe hypokalemia, or vaginal bleeding.[8]

-

-

Assays:

-

Monitoring: Adverse events, vital signs, physical exams, blood tests, and transvaginal ultrasounds (for female participants) were conducted at regular intervals.[8]

Preclinical Study in a Rodent Model of Depression

-

Objective: To test the efficacy of mifepristone in mitigating behavioral, neuroendocrine, and central nervous system responses to an acute stressor.[13]

-

Study Design: A preclinical study using adult male rats.[13]

-

Participants: Adult male Wistar rats (180-200g).[14]

-

Intervention:

-

Workflow Diagram:

Caption: Workflow for a preclinical mifepristone study in rats.

-

Assays:

-

Behavioral Analysis: Immobility, swimming, and climbing behaviors were scored from videotaped FST sessions.[13]

-

Hormonal Analysis: Blood was collected for quantification of plasma corticosterone and ACTH.[13]

-

CNS Analysis: Brains were processed for immunohistochemistry to measure c-Fos expression in key brain regions (e.g., medial prefrontal cortex, hippocampus, amygdala) as a marker of neuronal activity.[13]

-

Summary and Implications

Mifepristone is a potent GR antagonist that profoundly impacts the HPA axis. Its primary mechanism involves blocking cortisol's negative feedback at the hypothalamus and pituitary, leading to a significant, dose-dependent rise in ACTH and cortisol. This paradoxical elevation of cortisol, while blocking its end-organ effects, is a critical consideration in its therapeutic application for Cushing's syndrome.

Quantitative data from diverse human populations and preclinical models consistently demonstrate this feedback disruption. Clinical protocols highlight the importance of dose titration based on clinical signs and symptoms rather than hormonal levels, due to the on-target pharmacological effect of hypercortisolemia. For drug development professionals, mifepristone serves as a key pharmacological tool for probing GR function and HPA axis regulation. Future research may focus on developing more selective GR modulators that could offer therapeutic benefits with a more nuanced impact on the HPA axis.[7][15]

References

- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]

- 4. Mifepristone Accelerates HPA Axis Recovery in Secondary Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Role of glucocorticoid negative feedback in the regulation of HPA axis pulsatility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peripheral glucocorticoid receptor antagonism by relacorilant with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Mifepristone (RU 486) in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Persistent effects of mifepristone (RU-486) on cortisol levels in bipolar disorder and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mifepristone: effect on plasma corticotropin-releasing hormone, adrenocorticotropic hormone, and cortisol in term pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mifepristone Decreases Depression-Like Behavior and Modulates Neuroendocrine and Central Hypothalamic-Pituitary-Adrenocortical Axis Responsiveness to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Single-Day Treatment with Mifepristone Is Sufficient to Normalize Chronic Glucocorticoid Induced Suppression of Hippocampal Cell Proliferation | PLOS One [journals.plos.org]

- 15. joe.bioscientifica.com [joe.bioscientifica.com]

Mifepristone: A Technical Guide to its Application in Steroid Hormone Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid that has become an invaluable tool in the field of steroid hormone biology. Initially recognized for its clinical applications, its potent antagonistic effects on both the progesterone receptor (PR) and the glucocorticoid receptor (GR) have established it as a critical ligand for elucidating the complex mechanisms of steroid hormone action.[1] This technical guide provides an in-depth overview of mifepristone's mechanism of action, summarizes key quantitative data, and presents detailed experimental protocols for its use in research settings.

Mifepristone's utility in research stems from its high binding affinity for both PR and GR, acting as a competitive antagonist.[2] At lower concentrations, it selectively blocks the action of progesterone, while at higher doses, it also effectively antagonizes glucocorticoid signaling.[1] This dose-dependent duality allows researchers to dissect the distinct and overlapping roles of these two critical steroid hormones in various physiological and pathological processes.

Mechanism of Action

Mifepristone exerts its effects by competitively binding to the ligand-binding domains of the progesterone and glucocorticoid receptors. This binding prevents the receptors from adopting their active conformation, thereby inhibiting the downstream signaling cascades typically initiated by their cognate hormones, progesterone and cortisol.[2]

Upon binding, mifepristone can induce a conformational change in the receptor that differs from that induced by an agonist. This altered conformation can lead to the recruitment of corepressors instead of coactivators, ultimately leading to the repression of target gene transcription.[3] Furthermore, in the context of the glucocorticoid receptor, mifepristone has been shown to stabilize the receptor's association with heat shock proteins, further preventing its activation.

Interestingly, under certain cellular conditions, such as elevated cyclic AMP (cAMP) levels, mifepristone can exhibit partial agonist activity. This context-dependent switch in function highlights the complexity of steroid hormone receptor signaling and provides a unique avenue for research into the modulation of receptor activity.

Quantitative Data

The following tables summarize the binding affinities and effective concentrations of mifepristone for the progesterone and glucocorticoid receptors as reported in various studies. These values can serve as a reference for designing experiments and interpreting results.

| Receptor | Ligand | Assay Type | Species/Cell Line | Binding Affinity (Ki, nM) | IC50 (nM) | Reference(s) |

| Progesterone Receptor (PR) | Mifepristone | In vitro binding assay | Rat ovary | - | 0.2 | [4] |

| Glucocorticoid Receptor (GR) | Mifepristone | In vitro binding assay | Rat ovary | - | 2.6 | [4] |

| Progesterone Receptor (PR) | Monodemethylated Mifepristone | Inhibition of R5020-stimulated alkaline phosphatase | T47D-CO cells | - | ~1 | [5] |

| Glucocorticoid Receptor (GR) | Monodemethylated Mifepristone | Inhibition of dexamethasone-stimulated transcription | HepG2 cells | - | ~10 | [5] |

| Cell Line | Assay | Effect | Effective Concentration | Reference(s) |

| SK-OV-3 (Ovarian Cancer) | Growth Inhibition | IC50 | 6.25 µM | [4] |

| OV2008 (Ovarian Cancer) | Growth Inhibition | IC50 | 6.91 µM | [4] |

| HCC1937 (Triple-Negative Breast Cancer) | Cell Viability | Dose-dependent decrease | 10-20 µM | [6] |

| SUM149PT (Triple-Negative Breast Cancer) | Cell Viability | Dose-dependent decrease | 10-20 µM | [6] |

Signaling Pathways

Mifepristone's antagonism of progesterone and glucocorticoid receptors impacts a multitude of downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of these receptors and the points of intervention by mifepristone.

References

- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Antiandrogen effects of mifepristone on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Androgenic Properties of Mifepristone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifepristone (RU-486), a synthetic steroid primarily known for its potent antiprogestogenic and antiglucocorticoid activities, also exhibits significant anti-androgenic effects. This technical guide provides an in-depth exploration of the mechanisms underlying Mifepristone's antagonism of the androgen receptor (AR). We delve into its competitive binding to the AR, its impact on AR-mediated transcriptional activation, and its modulation of interactions between the AR and crucial co-regulators. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and maintenance of male reproductive tissues and the progression of prostate cancer. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, initiating a cascade of events that lead to the regulation of target gene expression. Consequently, the development of AR antagonists, or anti-androgens, is a cornerstone of therapeutic strategies for androgen-dependent pathologies.

Mifepristone has emerged as a compound of interest due to its demonstrated ability to function as a potent anti-androgen[1][2]. It effectively competes with androgens for binding to the AR and subsequently inhibits androgen-induced cellular responses[1][2]. This guide aims to provide a detailed technical overview of the anti-androgenic facets of Mifepristone, offering a valuable resource for its further investigation and potential clinical applications.

Mechanism of Anti-Androgenic Action

Mifepristone's anti-androgenic activity is multifaceted, primarily revolving around its direct interaction with the androgen receptor and the subsequent downstream consequences.

Competitive Binding to the Androgen Receptor

Mifepristone acts as a competitive antagonist at the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like testosterone and DHT[3]. This competitive inhibition is the initial and critical step in its anti-androgenic cascade.

Inhibition of AR-Mediated Transcriptional Activation

Upon binding to the AR, Mifepristone induces a conformational change in the receptor that is distinct from that induced by agonists. This altered conformation prevents the recruitment of essential coactivators, such as Transcriptional Intermediary Factor-2 (TIF2) and β-catenin, which are necessary for initiating the transcription of androgen-responsive genes[1][2]. Studies have shown that Mifepristone can effectively inhibit the R1881 (a synthetic androgen)-induced expression of reporter genes driven by androgen-responsive promoters, such as the murine mammary tumor virus (MMTV) promoter[1].

Enhancement of AR-Corepressor Interactions

In a unique and potent mechanism of antagonism, Mifepristone has been shown to enhance the interaction between the androgen receptor and corepressors like the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT)[1][2]. By stabilizing the AR-corepressor complex, Mifepristone actively represses the transcription of target genes, effectively converting the AR from a transcriptional activator into a transcriptional repressor[4]. This robust induction of corepressor binding distinguishes Mifepristone from some other anti-androgens[1][2].

Signaling Pathway Overview

The following diagram illustrates the anti-androgenic signaling pathway of Mifepristone.

Quantitative Data on Anti-Androgenic Effects

The following tables summarize the quantitative data regarding Mifepristone's interaction with the androgen receptor.

Table 1: Relative Binding Affinity for the Androgen Receptor

| Compound | Relative Binding Affinity (%) | Reference |

| R1881 (agonist) | 100 | [1] |

| Mifepristone | 5.64 | [1] |

| Cyproterone Acetate (CPA) | 5.64 | [1] |

| Estradiol (E2) | 1.65 | [1] |

| Hydroxyflutamide | 0.44 | [1] |

| Bicalutamide | <<0.16 | [1] |

Table 2: Inhibitory Concentration (IC50) for the Androgen Receptor

| Compound | Receptor | IC50 (nM) | Reference |

| Mifepristone | Androgen Receptor (AR) | 10 |

Note: The IC50 value for Mifepristone's binding to the androgen receptor is cited in several sources, though the specific experimental conditions for this exact value were not detailed in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-androgenic effects of Mifepristone.

Competitive Androgen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To quantify the relative binding affinity of Mifepristone for the AR.

Materials:

-

Rat ventral prostate cytosol (as a source of AR)

-

[³H]-R1881 (radiolabeled synthetic androgen)

-

Unlabeled R1881 (for standard curve)

-

Mifepristone and other test compounds

-

TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and scintillation counter

Protocol:

-

Preparation of Prostate Cytosol:

-

Ventral prostates are excised from castrated rats and homogenized in ice-cold TEDG buffer.

-

The homogenate is centrifuged at high speed to obtain the cytosolic fraction containing the AR.

-

-

Assay Setup:

-

A standard curve is prepared with increasing concentrations of unlabeled R1881.

-

Test compounds, including Mifepristone, are prepared in a range of concentrations.

-

In assay tubes, a fixed concentration of [³H]-R1881 is incubated with the prostate cytosol in the presence of either buffer (total binding), excess unlabeled R1881 (non-specific binding), or the test compound.

-

-

Incubation:

-

The tubes are incubated overnight at 4°C to allow for binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Ice-cold HAP slurry is added to each tube to adsorb the AR-ligand complexes.

-

The slurry is washed multiple times with buffer to remove unbound [³H]-R1881.

-

-

Quantification:

-

Scintillation cocktail is added to the washed HAP pellets.

-

The radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of specific binding is calculated for each concentration of the test compound.

-

The IC50 value (concentration of the test compound that inhibits 50% of specific [³H]-R1881 binding) is determined from the dose-response curve.

-

The relative binding affinity is calculated by comparing the IC50 of the test compound to that of a reference compound.

-

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.

Objective: To assess the antagonistic effect of Mifepristone on androgen-induced gene expression.

Materials:

-

Mammalian cell line (e.g., CV-1, COS-7)

-

Expression vector for the human androgen receptor (hAR)

-

Reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-Luc)

-

Transfection reagent

-

Cell culture medium and reagents

-

R1881 (androgen agonist)

-

Mifepristone

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Cells are seeded in multi-well plates and allowed to attach.

-

Cells are co-transfected with the hAR expression vector and the MMTV-Luc reporter plasmid using a suitable transfection reagent.

-

-

Treatment:

-

After transfection, the medium is replaced with medium containing the androgen agonist R1881, either alone or in combination with various concentrations of Mifepristone.

-

-

Incubation:

-

The cells are incubated for 24-48 hours to allow for gene expression.

-

-

Cell Lysis:

-

The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.

-

-

Luciferase Assay:

-

The cell lysate is mixed with the luciferase assay reagent containing luciferin.

-

The light produced by the enzymatic reaction is measured using a luminometer.

-

-

Data Analysis:

-

Luciferase activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

The inhibitory effect of Mifepristone is determined by comparing the luciferase activity in the presence of R1881 alone to that in the presence of R1881 and Mifepristone.

-

Mammalian Two-Hybrid Assay

This assay is used to investigate the interaction between the androgen receptor and its coregulators in the presence of different ligands.

Objective: To determine if Mifepristone inhibits the interaction between the AR and coactivators or enhances the interaction with corepressors.

Materials:

-

Mammalian cell line

-

Expression vector for a fusion protein of the GAL4 DNA-binding domain (DBD) and the AR ligand-binding domain (LBD) (GAL4-AR-LBD).

-

Expression vector for a fusion protein of the VP16 activation domain (AD) and a coregulator (e.g., VP16-TIF2 or VP16-NCoR).

-

Reporter plasmid with a GAL4 upstream activation sequence (UAS) driving a reporter gene (e.g., luciferase).

-

Transfection reagent

-

Ligands (R1881, Mifepristone)

-

Luciferase assay system and luminometer

Protocol:

-

Cell Culture and Transfection:

-

Cells are co-transfected with the GAL4-AR-LBD, VP16-coregulator, and the GAL4-responsive reporter plasmid.

-

-

Treatment:

-

Transfected cells are treated with the vehicle, an androgen agonist (R1881), Mifepristone alone, or a combination of R1881 and Mifepristone.

-

-

Incubation:

-

Cells are incubated for 24-48 hours.

-

-

Luciferase Assay:

-

Cell lysates are prepared and luciferase activity is measured as described in the luciferase reporter gene assay protocol.

-

-

Data Analysis:

-

An increase in luciferase activity in the presence of a ligand indicates an interaction between the AR-LBD and the coregulator.

-

The ability of Mifepristone to inhibit agonist-induced coactivator interaction or to promote corepressor interaction is assessed by the changes in luciferase activity.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the anti-androgenic effects of Mifepristone.

Conclusion

Mifepristone demonstrates potent anti-androgenic properties through a multi-pronged mechanism that includes competitive binding to the androgen receptor, inhibition of coactivator recruitment, and a pronounced enhancement of corepressor interaction. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Mifepristone in androgen-dependent diseases. Its unique mode of action, particularly its ability to strongly induce AR-corepressor binding, suggests that it may offer advantages over other anti-androgens and warrants continued investigation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antiandrogen effects of mifepristone on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase II study of mifepristone (RU-486) in castration-resistant prostate cancer, with a correlative assessment of androgen-related hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Mifepristone's Impact on Endometrial and Myometrial Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1] Its primary mechanism of action is the competitive antagonism of the progesterone receptor (PR), making it a critical tool in reproductive medicine and a subject of extensive research.[2][3] This technical guide provides an in-depth overview of the physiological and molecular impacts of mifepristone on the endometrium and myometrium, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Endometrial Physiology

Mifepristone profoundly alters endometrial histology and function, primarily by blocking the effects of progesterone, a hormone essential for the establishment and maintenance of pregnancy.

Mechanism of Action in the Endometrium

Mifepristone binds to the progesterone receptor with high affinity, demonstrating a fivefold higher binding affinity than progesterone itself.[4] This binding competitively inhibits the actions of progesterone, preventing the endometrium from transitioning from the proliferative to the secretory phase.[4] Furthermore, mifepristone has been shown to downregulate the expression of both progesterone and estrogen receptors (ER) in the endometrium, further blunting the tissue's responsiveness to hormonal cues.[4]

The anti-proliferative effects of mifepristone are also linked to the upregulation of endometrial androgen receptors in both glandular and stromal cells, which exerts an antiestrogenic effect, inhibiting estradiol-stimulated endometrial growth.[5] At a cellular level, mifepristone promotes apoptosis, as evidenced by the activation of caspase-3.[4]

Quantitative Effects on the Endometrium

The impact of mifepristone on the endometrium is dose-dependent. The following tables summarize key quantitative findings from various studies.

| Parameter | Dosage | Duration | Effect | Reference |

| Receptor Binding Affinity (IC50) | ||||

| Progesterone Receptor (PR) | - | In vitro | 0.2 nM | [6][7] |

| Glucocorticoid Receptor (GR) | - | In vitro | 2.6 nM | [6][7] |

| Endometrial Thickness | ||||

| 2 mg/day | 120 days | Significant increase | [8] | |

| 5 mg/day | 60 days | Significant increase | [8] | |

| 1 mg/day | 150 days | Increased thickness in 25% of monophasic cycles | [9] | |

| Cell Proliferation (Ki67 Staining) | ||||

| 2 or 5 mg/day | 120 days | Significant decrease | [10] | |

| Gene Expression (in vivo, 24h post-dose) | ||||

| Matrix Metalloproteinase-10 (MMP10) | 200 mg (single dose) | 24 hours | 99-fold increase | [11] |

| Matrix Metalloproteinase-3 (MMP3) | 200 mg (single dose) | 24 hours | 75-fold increase | [11] |

Signaling Pathways in the Endometrium

Mifepristone's actions are mediated through the modulation of several key signaling pathways within the endometrium.

-

Progesterone Receptor Signaling: As a direct antagonist, mifepristone blocks the canonical progesterone receptor signaling pathway, preventing the transcription of progesterone-responsive genes.

-

Wnt, MMP, and Prostaglandin Pathways: Studies have shown that progesterone withdrawal induced by mifepristone leads to significant alterations in the expression of genes involved in the Wnt, matrix metalloproteinase (MMP), and prostaglandin (PG) signaling pathways.[11] This contributes to the breakdown of the endometrial lining.

-

HAND2 and FGF18: Mifepristone has been found to downregulate HAND2 and upregulate fibroblast growth factor 18 (FGF18), which are associated with changes in endometrial thickness.[4]

-

Apoptosis Pathway: Mifepristone induces apoptosis in endometrial cells through a mitochondria-dependent signaling pathway, leading to increased expression of caspase-3.[5] It also decreases the level of the anti-apoptotic protein Bcl-2.[7]

Myometrial Physiology

Mifepristone also has significant effects on the myometrium, the smooth muscle layer of the uterus, primarily by increasing its contractility and sensitivity to prostaglandins.

Mechanism of Action in the Myometrium

Progesterone is known to suppress uterine contractility during pregnancy.[12] By blocking progesterone receptors in the myometrium, mifepristone reverses this suppression, leading to an increase in uterine contractility.[2][12] This action sensitizes the myometrium to the effects of prostaglandins, which are potent stimulators of uterine contractions.[12] The maximal effect on uterine contractility is typically observed when prostaglandins are administered 36 to 48 hours after mifepristone.[12]

Quantitative Effects on the Myometrium

| Parameter | Dosage | Timing | Effect | Reference |

| Uterine Contractility | ||||

| 200 mg | 7-24 hours post-dose | Increased uterine contractions/hour (8.03-8.53 vs. 5.90-6.61 in placebo) | [13] | |

| Uterine Artery Pulsatility Index (PI) | ||||

| Right Uterine Artery | 200 µg Misoprostol (after Mifepristone) | 1 hour post-misoprostol | Increased from 2.38 to 2.90 | [14] |

| Left Uterine Artery | 200 µg Misoprostol (after Mifepristone) | 1 hour post-misoprostol | Increased from 2.38 to 2.70 | [14] |

Signaling Pathways in the Myometrium

The primary signaling pathway affected by mifepristone in the myometrium is the progesterone receptor signaling cascade, leading to downstream effects on myometrial cell excitability and contractility.

-

IGF-1 Signaling Pathway: In uterine leiomyomas (fibroids), mifepristone has been shown to inhibit the Insulin-like Growth Factor 1 (IGF-1) signaling pathway via the ERK1/2 pathway, which may contribute to its therapeutic effect in reducing fibroid size.[15]

Experimental Protocols

The following outlines common methodologies used in studies investigating the effects of mifepristone.

In Vitro Studies

-

Cell Culture:

-

Endometrial Cancer Cell Lines: HEC-1-A and Ishikawa cells are commonly used.[2]

-

Primary Human Endometrial Endothelial Cells (HEECs): Isolated from endometrial biopsies.[16]

-

3D Endometrial Co-culture System: Human endometrial cells are cultured in a three-dimensional matrix to mimic the in vivo environment, allowing for the study of embryo implantation.[17]

-

-

Methodologies:

-

MTT Assay: To assess cell viability and determine the IC50 of mifepristone.[2]

-

Immunohistochemistry: To evaluate the expression of hormone receptors (ER, PR), proliferation markers (Ki67), and other proteins of interest.[2]

-

Flow Cytometry: To analyze cell cycle arrest and apoptosis.[2]

-

Real-Time Polymerase Chain Reaction (RT-PCR): To quantify the expression of specific genes.[17]

-

Tube Formation Assay: To assess angiogenic activity in endothelial cells.[16]

-

In Vivo Studies

-

Human Clinical Trials:

-

Study Design: Double-blind, randomized, placebo-controlled trials are the gold standard.[4]

-

Participants: Healthy women, women with conditions like endometriosis or uterine fibroids.[4][18]

-

Dosage and Administration: Oral administration of mifepristone at various doses (e.g., 2 mg, 5 mg, 25 mg, 200 mg) for different durations.[8][10][19]

-

-

Methodologies:

-

Transvaginal Sonography: To measure endometrial thickness.[8]

-

Endometrial Biopsy: For histological examination and immunohistochemical analysis.[10]

-

Hormone Level Measurement: Analysis of serum levels of estradiol (E2), progesterone, FSH, and LH.[18]

-

External Tocodynamometry: To continuously record uterine activity and contraction frequency.[13]

-

Uterine Artery Doppler Ultrasound: To measure the pulsatility index (PI) and resistance index (RI) as indicators of blood flow.[20]

-

Conclusion

Mifepristone exerts a complex and multifaceted influence on endometrial and myometrial physiology. Its primary role as a progesterone receptor antagonist disrupts the normal hormonal regulation of the uterus, leading to significant changes in tissue morphology, gene expression, and contractile activity. The quantitative data and experimental methodologies outlined in this guide provide a framework for understanding and further investigating the intricate mechanisms of mifepristone's action. A thorough comprehension of these effects is paramount for its continued clinical application and the development of novel therapeutic strategies targeting the progesterone receptor.

References

- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endometrial Changes Associated with Mifepristone: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Effects of long-term low-dose mifepristone on reproductive function in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of long-term treatment with low-dose mifepristone on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Studies on uterine contractility following mifepristone and various routes of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uterine activity after oral mifepristone administration in human pregnancies beyond 41 weeks' gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Misoprostol's effect on uterine arterial blood flow and fetal heart rate in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mifepristone-exposured human endometrial endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of low doses of mifepristone on human embryo implantation process in a three-dimensional human endometrial in vitro co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of mifepristone in the different treatments of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A prospective interventional study to evaluate the effects of medical therapy (Mifepristone 25 mg) on the management of uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Uterine artery Doppler in the management of early pregnancy loss: a prospective, longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Development of Mifepristone for Clinical Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone, initially known as RU-486, is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. Its discovery and development represent a significant milestone in reproductive health, offering a non-surgical option for early pregnancy termination. This technical guide provides a comprehensive overview of the historical development of mifepristone for clinical use, detailing its discovery, mechanism of action, pharmacological properties, and the key experimental and clinical studies that led to its global adoption. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Historical Development

The journey of mifepristone from a laboratory compound to a clinically approved medication was marked by scientific innovation and significant social and political challenges.

Discovery and Synthesis

Mifepristone was first synthesized in 1980 by chemists at the French pharmaceutical company Roussel-Uclaf, as part of a program to develop glucocorticoid receptor antagonists.[1][2] The research, led by Georges Teutsch, resulted in the creation of RU-486, a compound that demonstrated a high affinity for both the progesterone and glucocorticoid receptors.[2]

Early Preclinical and Clinical Investigations

Initial preclinical studies in the early 1980s revealed mifepristone's potent antiprogestational effects in various animal models.[3] These findings led to the initiation of the first clinical trials to investigate its potential as an abortifacient. In 1982, a study conducted in Geneva, Switzerland, demonstrated the efficacy of mifepristone in terminating early pregnancies in women.[1] Subsequent research established that the combination of mifepristone with a prostaglandin analogue, such as misoprostol, significantly increased the success rate of medical abortion.[1][3]

Regulatory Journey and Global Adoption

France became the first country to approve mifepristone for medical abortion in 1988.[2][4] China approved its use in the same year.[5] The introduction of mifepristone was met with considerable controversy and opposition, which initially led Roussel-Uclaf to suspend its distribution.[6] However, the French government intervened, declaring the drug "the moral property of women," and ordered its reinstatement.[6] Throughout the 1990s, mifepristone gained approval in several other European countries.[2]

Introduction and Approval in the United States

The path to mifepristone's approval in the United States was particularly arduous. In 1989, the U.S. Food and Drug Administration (FDA) issued an "import alert" that effectively banned the drug.[4][5] It was not until the election of President Bill Clinton in 1993 that the political climate shifted, leading to a renewed effort to make mifepristone available.[4] The Population Council, a non-profit organization, acquired the U.S. rights to mifepristone from Roussel-Uclaf's successor company.[4] After extensive clinical trials in the U.S., the FDA approved mifepristone for medical abortion on September 28, 2000.[2][4][5]

Mechanism of Action

Mifepristone's clinical effects are primarily mediated through its competitive antagonism of the progesterone and glucocorticoid receptors.

Antagonism of the Progesterone Receptor

Progesterone is essential for the establishment and maintenance of pregnancy. It promotes the development of a receptive endometrium, suppresses myometrial contractility, and plays a crucial role in immune tolerance of the fetal allograft. Mifepristone binds with high affinity to the progesterone receptor, blocking the actions of endogenous progesterone.[7][8] This antagonism leads to:

-

Decidual Breakdown: The withdrawal of progesterone support causes the breakdown of the decidual lining of the uterus.[8]

-

Cervical Softening and Dilation: Mifepristone promotes the ripening of the cervix, making it more susceptible to dilation.[8]

-

Increased Uterine Contractility and Prostaglandin Sensitivity: By blocking progesterone's quieting effect on the myometrium, mifepristone increases uterine contractility and enhances the sensitivity of the uterus to the actions of prostaglandins.[8]

Antagonism of the Glucocorticoid Receptor

Mifepristone also acts as a potent antagonist of the glucocorticoid receptor, binding to it with a higher affinity than dexamethasone.[9] This property is the basis for its use in the treatment of hyperglycemia associated with Cushing's syndrome.[7] In the context of medical abortion, its antiglucocorticoid effects are not considered to be the primary mechanism of action.

Downstream Signaling Pathways

The binding of mifepristone to the progesterone receptor initiates a cascade of molecular events that ultimately lead to the termination of pregnancy. Upon binding, the receptor undergoes a conformational change that prevents the recruitment of coactivators necessary for gene transcription.[8] This leads to the altered expression of numerous genes involved in maintaining pregnancy. For instance, mifepristone has been shown to decrease the expression of progesterone-dependent genes such as B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein, and increase the expression of pro-apoptotic proteins like Bax in the decidua and chorionic villi.[5] This shift in the Bax/Bcl-2 ratio promotes apoptosis and tissue breakdown.[5]

Pharmacology and Pharmacokinetics

The clinical efficacy and safety of mifepristone are underpinned by its favorable pharmacological and pharmacokinetic profile.

Receptor Binding Affinity

Mifepristone exhibits a high binding affinity for both the progesterone and glucocorticoid receptors, which is critical to its mechanism of action.

| Receptor | Ligand | Binding Affinity (Ki) | IC50 |

| Progesterone Receptor | Mifepristone | ~1.1 nM[7] | ~0.2 nM[10] |

| Glucocorticoid Receptor | Mifepristone | - | ~2.6 nM[10] |

| Androgen Receptor | Mifepristone | - | ~10 nM[11] |

Pharmacokinetic Properties

Mifepristone is rapidly absorbed following oral administration and has a long elimination half-life, which allows for single-dose administration in medical abortion regimens.

| Parameter | Value |

| Absorption | Rapidly absorbed, with peak plasma concentrations reached in approximately 90 minutes.[4] |

| Distribution | Highly protein-bound (approximately 98%) to albumin and alpha-1-acid glycoprotein.[4] |

| Metabolism | Extensively metabolized in the liver, primarily by the CYP3A4 enzyme system.[2][12] |

| Elimination | The average elimination half-life is approximately 18 hours.[1] |

Clinical Efficacy for Medical Abortion

Numerous clinical trials have demonstrated the high efficacy and safety of mifepristone in combination with a prostaglandin analogue for the termination of early pregnancy.

| Gestational Age | Mifepristone Dose | Misoprostol Regimen | Success Rate | Reference |

| ≤ 49 days (7 weeks) | 600 mg | 400 µg oral | 92-97% | [13] |

| ≤ 59 days | 200 mg | 800 µg buccal | 98.3% | [14] |

| ≤ 63 days (9 weeks) | 200 mg | 800 µg buccal | 97.7% | [13] |

| 8-16 weeks | 200 mg | 600 µg vaginal/oral (repeated) | 97.1-97.8% | [15] |

Experimental Protocols

The development of mifepristone involved a range of experimental methodologies to characterize its synthesis, in vitro activity, and in vivo efficacy.

Chemical Synthesis of Mifepristone

The synthesis of mifepristone is a multi-step process that starts from a steroid precursor. A general outline of the synthesis is as follows:

-

Selective Protection: The 3-keto group of 4,9-estradiene-3,17-dione is selectively protected.[16]

-

Epoxidation: The steroid nucleus is then subjected to epoxidation.[16]

-

Grignard Reaction: A Grignard reagent is used to introduce the characteristic 11β-aryl group.[14]

-

Hydrolysis and Dehydration: The final steps involve hydrolysis and dehydration to yield mifepristone.[16]

Note: Detailed, proprietary synthesis protocols are not publicly available. The steps outlined represent a general synthetic strategy.

In Vitro Assays

Objective: To determine the binding affinity of mifepristone for the progesterone receptor.

General Protocol:

-

Preparation of Receptor Source: A cell lysate or purified progesterone receptor preparation is used.

-

Incubation: The receptor preparation is incubated with a radiolabeled progesterone analogue (e.g., [3H]progesterone) and varying concentrations of unlabeled mifepristone.

-

Separation: Bound and free radioligand are separated using techniques such as filtration or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured, and the data are used to calculate the Ki or IC50 value for mifepristone.[17][18]

Objective: To assess the cytotoxic effects of mifepristone on cancer cell lines.

General Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

-

Treatment: The cells are treated with varying concentrations of mifepristone for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated to allow for the conversion of MTT to formazan by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.[6][19]

In Vivo Animal Models

Objective: To evaluate the abortifacient efficacy of mifepristone in vivo.

General Protocol:

-

Mating and Confirmation of Pregnancy: Female rats are mated, and pregnancy is confirmed (e.g., by vaginal plug).

-

Drug Administration: On a specific day of gestation, pregnant rats are administered mifepristone (e.g., by oral gavage or subcutaneous injection) at various doses.[15][20]

-

Observation: The animals are monitored for signs of pregnancy termination, such as vaginal bleeding.

-

Endpoint Analysis: At a predetermined time point, the animals are euthanized, and the uterine contents are examined to determine the number of implantation sites and viable fetuses.[21]

Conclusion

The historical development of mifepristone for clinical use is a compelling example of how a novel chemical entity can be translated from the laboratory to a widely used medication that has had a profound impact on women's health. Its journey highlights the importance of rigorous scientific investigation, from the elucidation of its mechanism of action and pharmacological properties to the execution of well-designed clinical trials. For researchers and drug development professionals, the story of mifepristone serves as a valuable case study in the multifaceted process of bringing a new therapeutic agent to the clinic, a process that often extends beyond the laboratory to navigate complex social and regulatory landscapes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Biological mechanisms underlying the clinical effects of mifepristone (RU 486) on the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of mifepristone on the structure of human decidua and chorion and Bax and Bcl-2 expression at early stage of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mednexus.org [mednexus.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Cell Counting & Health Analysis [sigmaaldrich.com]

- 11. Determination of RU486 (mifepristone) in blood by radioreceptorassay; a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mifepristone increases mRNA translation rate, triggers the unfolded protein response, increases autophagic flux, and kills ovarian cancer cells in combination with proteasome or lysosome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct Effects of Mifepristone on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Reproductive function in rats after mifepristone-induced termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 18. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. Biological, Behavioral and Physiological Consequences of Drug-Induced Pregnancy Termination at First-Trimester Human Equivalent in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Progesterone-mediated reversal of mifepristone-induced pregnancy termination in a rat model: an exploratory investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Mifepristone in Oncology: A Technical Guide to its Mechanisms and Therapeutic Potential

An in-depth exploration of mifepristone's multifaceted role in cancer research, detailing its mechanisms of action, experimental validation, and future therapeutic avenues for researchers, scientists, and drug development professionals.

Introduction

Mifepristone (RU-486), a synthetic steroid, is well-established as a progesterone and glucocorticoid receptor antagonist.[1][2] While widely known for its use in reproductive medicine, a growing body of preclinical and clinical research has illuminated its potential as an anti-cancer agent.[3][4] This technical guide provides a comprehensive overview of mifepristone's applications in oncology, focusing on its molecular mechanisms, experimental data, and the protocols used to evaluate its efficacy. Its activity has been observed in a variety of cancers, including those of the breast, ovary, prostate, and central nervous system.[2][5][6][7]

Core Mechanisms of Action

Mifepristone exerts its anti-neoplastic effects through several distinct, and at times overlapping, mechanisms. These primarily revolve around its ability to modulate hormone receptor signaling and interfere with key cellular pathways controlling proliferation and survival.

Progesterone Receptor (PR) Antagonism

Mifepristone's primary mechanism involves competitive inhibition of the progesterone receptor.[1] It binds to both isoforms of the nuclear progesterone receptor (PR-A and PR-B) with high affinity, blocking the action of progesterone, a hormone implicated in the growth of certain cancers like breast and endometrial cancer.[1][8] Interestingly, the ratio of PR-A to PR-B may be a critical determinant of mifepristone's efficacy, with higher PR-A levels correlating with a better response in some breast cancer models.[8]

However, mifepristone's action is not limited to cancers expressing nuclear PR.[9] Some studies suggest it can also act on membrane progesterone receptors (mPRs), such as the progesterone receptor membrane component 1 (PGRMC1).[9][10] Paradoxically, in some ovarian cancer models, mifepristone has been shown to have an agonistic effect on PGRMC1, potentially promoting tumor growth, which may explain some clinical trial failures.[10][11]

Glucocorticoid Receptor (GR) Antagonism

Mifepristone also functions as a potent antagonist of the glucocorticoid receptor (GR).[1][12] Overexpression of GR has been linked to increased tumor aggressiveness and resistance to treatment in some cancers.[12] By blocking cortisol-induced signaling, mifepristone may help to overcome this resistance and enhance the efficacy of other chemotherapeutic agents.[1] This mechanism is particularly relevant in the context of gliomas and other tumors where glucocorticoids are often used as part of the treatment regimen.

Modulation of Intracellular Signaling Pathways

Recent research has demonstrated that mifepristone can directly influence key signaling pathways that are frequently dysregulated in cancer.[12][13] These include:

-

PI3K-Akt Pathway: This pathway is central to cell survival, proliferation, and metabolism. Mifepristone has been shown to suppress the PI3K-Akt signaling cascade in oral and other cancer cells, contributing to its anti-proliferative effects.[12][13]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK signaling cascade, is crucial for cell growth and division. Mifepristone can inhibit the phosphorylation of ERK, thereby halting cell cycle progression.[2][13]

-

Cell Cycle Regulation: Mifepristone has been observed to induce cell cycle arrest, primarily at the G1/S transition.[5][7] This is achieved by upregulating cyclin-dependent kinase (CDK) inhibitors like p21cip1 and p27kip1, and downregulating the activity of Cdk2/cyclin E complexes.[5][7]

Below is a diagram illustrating the primary signaling pathways affected by mifepristone.

Caption: Mifepristone's multifaceted anti-cancer mechanisms.

Quantitative Data Summary

The anti-cancer effects of mifepristone have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings across various cancer types.

Table 1: In Vitro Efficacy of Mifepristone

| Cancer Type | Cell Line(s) | Concentration (µM) | Effect | Reference |

| Ovarian Cancer | SK-OV-3, Caov-3, IGROV-1, OV2008 | 20 | Growth arrest after 24 hours | [5] |

| Ovarian Cancer | SK-OV-3 | 1, 10, 20 | Dose-dependent reduction in clonogenic survival | [5][14] |

| Oral Cancer | TYS, SAS-H1 | 20 | Effective inhibition of collective cell migration and scattering | [12][13] |

| Oral Cancer | HaCaT, TYS, SAS-H1 | 10-20 | 40-50% decrease in proliferation at 24 hours | [13] |

| Neuroblastoma | SK-N-SH | Dose-dependent | Inhibition of ³H-thymidine incorporation | [2] |

| Various | IOMM-Lee, U87MG, MCF-7, MDA-MB-231, LNCaP, PC-3, OVCAR-3, SK-OV-3, U-2OS, SAOS-2 | Micromolar doses | Cytostatic at lower concentrations, lethal at higher concentrations | [7] |

Table 2: In Vivo Efficacy of Mifepristone

| Cancer Type | Animal Model | Dosage | Effect | Reference |

| Ovarian Cancer | Nude mice with SK-OV-3 xenografts | 0.5 mg/day & 1 mg/day | Significant dose-dependent delay in tumor growth | [5] |

| Prostate Cancer | Nude mice with LNCaP, LNCaP-C4, LNCaP-C4-2 xenografts | 50 mg/kg/day s.c. | ~50% inhibition of tumor weight after 28 days | [6] |

| Breast Cancer | BALB/c mice with MPA-induced mammary carcinomas | 6 mg pellet s.c. | Complete tumor regression | [15] |

Table 3: Clinical Observations with Mifepristone

| Cancer Type | Dosage | Outcome | Reference |

| Metastatic Breast Cancer | 200 or 400 mg/day | Partial response | [16] |

| Unresectable Meningioma | 200 or 400 mg/day | Objective improvement in ~25% of subjects | [16] |

| Various Advanced Cancers | 200 mg/day orally | Palliative effects (improved pain and energy) | [17] |

| Luminal Breast Cancer (PRA-H) | 200 mg/day for 14 days | 49.62% decrease in Ki67 staining | [8] |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in assessing the therapeutic potential of any compound. Below are detailed methodologies for key experiments cited in mifepristone research.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., TYS, SAS-H1) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of mifepristone (e.g., 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO). Incubate for 24 and 48 hours.[12]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control group's absorbance.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Cell Lysis: Treat cells with mifepristone as described above. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, GR) overnight at 4°C.[12][13]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein).

In Vivo Tumor Xenograft Study

This animal model is used to assess the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 SK-OV-3 cells) mixed with Matrigel into the flanks of immunodeficient mice (e.g., athymic nude mice).[5][6]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 270-300 mm³).[6]

-

Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, mifepristone 0.5 mg/day, mifepristone 1 mg/day). Administer treatment via subcutaneous injection or oral gavage.[5][6]

-

Tumor Measurement: Measure tumor volume with calipers every few days.

-

Endpoint: At the end of the study (e.g., 28-40 days), euthanize the mice and excise the tumors for weighing and further analysis.[5][6]

-

Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.

The workflow for a typical preclinical evaluation of mifepristone is depicted below.

Caption: Preclinical to clinical workflow for mifepristone research.

Conclusion and Future Directions

Mifepristone presents a compelling case for repurposing as an anti-cancer agent. Its ability to target multiple receptors and signaling pathways offers a unique therapeutic advantage, particularly in hormone-driven cancers and in overcoming treatment resistance. The data summarized in this guide highlight its efficacy in both in vitro and in vivo models across a spectrum of malignancies.

However, challenges remain. The dual agonistic/antagonistic role of mifepristone on membrane progesterone receptors warrants further investigation to delineate patient populations who would most benefit.[10] Additionally, despite promising preclinical data, progress to larger clinical trials has been slow, partly due to political and commercial interests.[4]

Future research should focus on:

-

Biomarker Discovery: Identifying reliable biomarkers, such as the PR-A/PR-B ratio, to predict patient response.[8]

-

Combination Therapies: Evaluating mifepristone in combination with standard chemotherapies and targeted agents to enhance efficacy and overcome resistance.

-

Clinical Trials: Designing and executing well-controlled clinical trials in various cancers to validate the preclinical findings.[17][18]

For researchers and drug development professionals, mifepristone represents a promising, albeit complex, therapeutic candidate. A deeper understanding of its nuanced mechanisms of action will be critical to unlocking its full potential in the fight against cancer.

References

- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]

- 2. scielo.br [scielo.br]

- 3. The Science Behind Mifepristone: Beyond Abortion Care [mfpiclinic.com]

- 4. An abortion drug for breast cancer is being blocked by moral and political interests | Science | EL PAÍS English [english.elpais.com]

- 5. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity of mifepristone in the human LNCaP, LNCaP-C4, and LNCaP-C4-2 prostate cancer models in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Mifepristone May Be the Best Single Pharmaceutical Agent for Treatment of a Variety of Advanced Cancers [scivisionpub.com]

- 10. Molecular mechanisms underlying mifepristone's agonistic action on ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms underlying mifepristone's agonistic action on ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of Mifepristone on Migration and Proliferation of Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. erc.bioscientifica.com [erc.bioscientifica.com]

- 16. Mifepristone. Auxiliary therapeutic use in cancer and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy of the progesterone receptor antagonist mifepristone for palliative therapy of patients with a variety of advanced cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Facebook [cancer.gov]

An In-depth Technical Guide to the Off-Target Effects of Mifepristone in Preclinical Research